![molecular formula C7H11NO3 B15306171 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure with an oxabicyclo[211]hexane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires special equipment and glassware .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of photochemistry and [2 + 2] cycloaddition reactions suggests that scalable production methods could be developed with further research and optimization.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include:
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: This compound shares the bicyclic core but has different functional groups.
Azabicyclo[2.1.1]hexane derivatives: These compounds have a nitrogen atom in the bicyclic core and are used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the presence of an oxabicyclo[2.1.1]hexane core. This structure provides unique reactivity and potential bioactivity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c8-3-6-1-7(2-6,5(9)10)11-4-6/h1-4,8H2,(H,9,10) |
Clave InChI |
JEVCNMDVXDWYGO-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(OC2)C(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


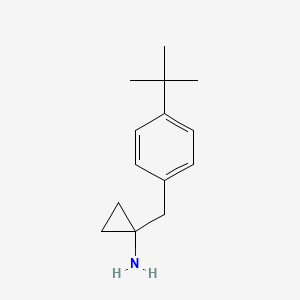
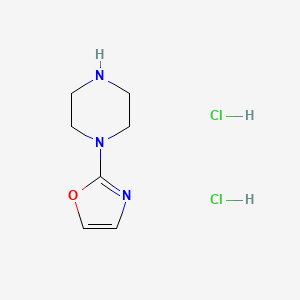
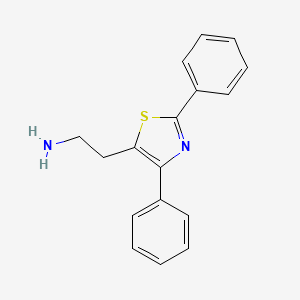
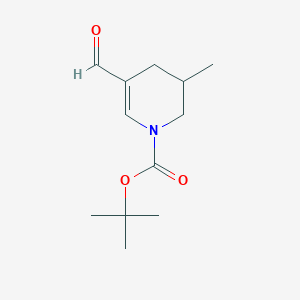

![3,3-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B15306122.png)


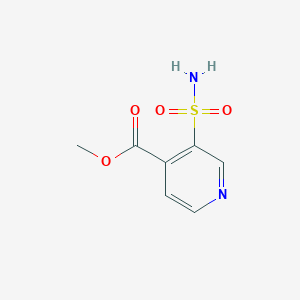

![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)
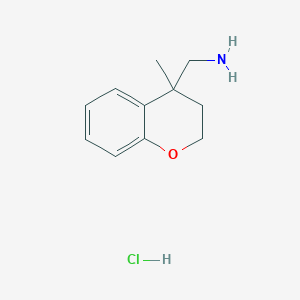
amine](/img/structure/B15306190.png)
![3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B15306196.png)
